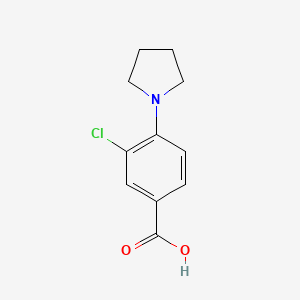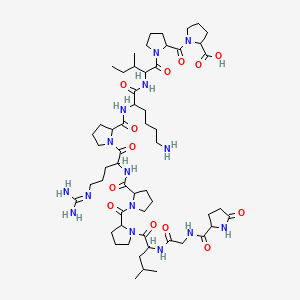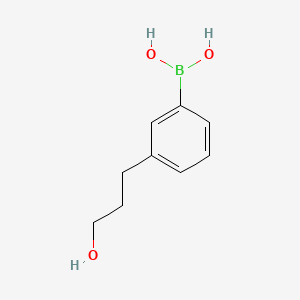
3-(3-羟丙基)苯硼酸
描述
3-(3-Hydroxypropyl)phenylboronic acid is an organic compound with the molecular formula C9H13BO3. It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications . This compound is particularly interesting due to its unique structure, which includes a hydroxypropyl group attached to a phenyl ring, enhancing its reactivity and versatility in chemical synthesis.
科学研究应用
3-(3-Hydroxypropyl)phenylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 3-(3-Hydroxypropyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
3-(3-Hydroxypropyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 3-(3-Hydroxypropyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like 3-(3-Hydroxypropyl)phenylboronic acid) and a halide under the action of a palladium catalyst . The downstream effect of this pathway is the formation of a carbon-carbon bond .
Pharmacokinetics
It is known that the compound is solid in form
Result of Action
The molecular effect of the action of 3-(3-Hydroxypropyl)phenylboronic acid is the formation of a new carbon-carbon bond . This occurs through the Suzuki-Miyaura cross-coupling reaction, where 3-(3-Hydroxypropyl)phenylboronic acid provides a phenyl group
Action Environment
The action of 3-(3-Hydroxypropyl)phenylboronic acid can be influenced by environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . Additionally, the compound is water-soluble, which may influence its action, efficacy, and stability in aqueous environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)phenylboronic acid typically involves the reaction of phenylboronic acid with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol attacks the boron atom of phenylboronic acid, resulting in the formation of 3-(3-Hydroxypropyl)phenylboronic acid .
Industrial Production Methods
Industrial production of 3-(3-Hydroxypropyl)phenylboronic acid often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced catalysts and purification techniques to achieve the desired quality .
化学反应分析
Types of Reactions
3-(3-Hydroxypropyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The boronic acid group can be reduced to form a boronate ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyl group under basic conditions.
Major Products
Oxidation: Formation of 3-(3-Oxopropyl)phenylboronic acid.
Reduction: Formation of boronate esters.
Substitution: Formation of various substituted phenylboronic acid derivatives.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the hydroxypropyl group, making it less versatile in certain reactions.
3-Hydroxyphenylboronic acid: Similar structure but without the propyl chain, affecting its reactivity and applications.
Uniqueness
3-(3-Hydroxypropyl)phenylboronic acid is unique due to the presence of the hydroxypropyl group, which enhances its reactivity and versatility in chemical synthesis. This makes it more suitable for applications requiring specific interactions with diols, such as in drug delivery and sensing .
属性
IUPAC Name |
[3-(3-hydroxypropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11-13H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCBPHAZRFXGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCCO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394881 | |
| Record name | 3-(3-HYDROXYPROPYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736989-98-3 | |
| Record name | 3-(3-HYDROXYPROPYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Hydroxyprop-1-yl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


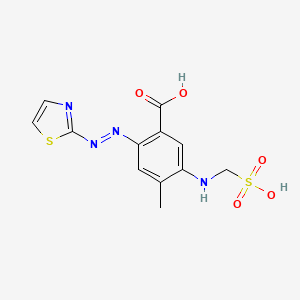
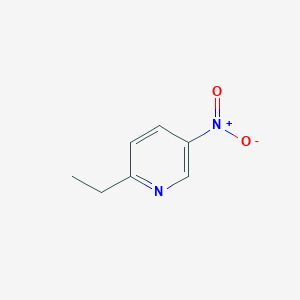
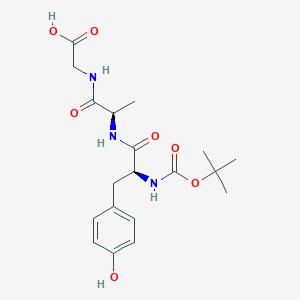
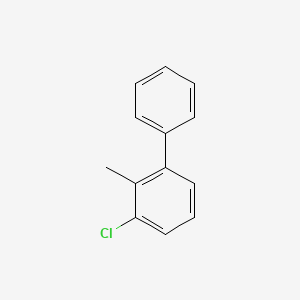
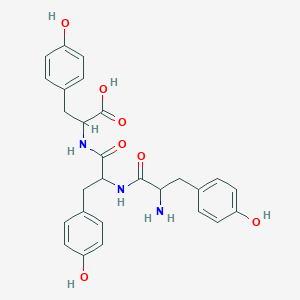


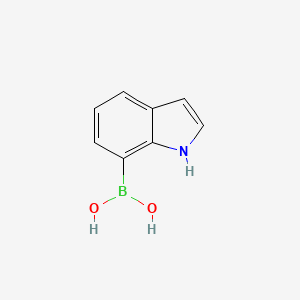
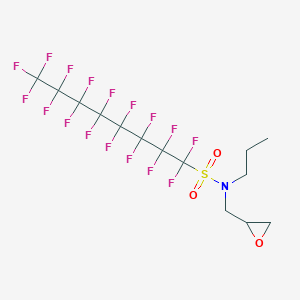
![n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine](/img/structure/B1587384.png)
